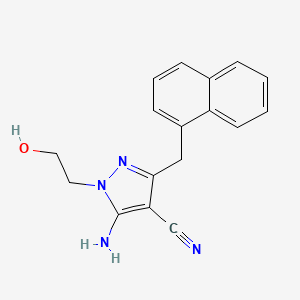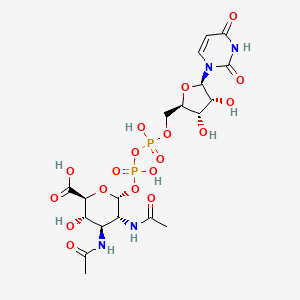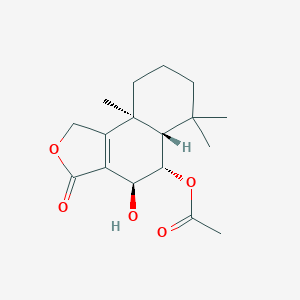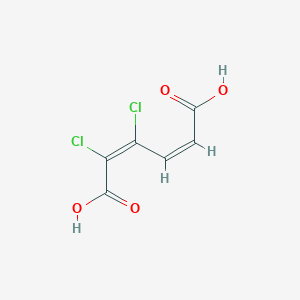
(2Z,4Z)-2,3-dichloromuconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4Z)-2,3-dichloromuconic acid is a 2,3-dichloromuconic acid in which both double bonds have Z geochemistry. It has a role as a bacterial metabolite. It is a conjugate acid of a (2Z,4Z)-2,3-dichloromuconate(2-).
Applications De Recherche Scientifique
Environmental Toxicology and Herbicide Action
- A scientometric review on the toxicity and mutagenicity of 2,4-D herbicide emphasizes its widespread use in agriculture and urban activities. The research has advanced significantly, particularly in the fields of toxicology and biochemical and molecular biology, focusing on areas like gene expression and the impact on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Microbial Degradation and Environmental Bioremediation
- Research indicates that certain bacterial strains, like Alcaligenes eutrophus, can induce a pathway for the degradation of 2,4-D, pointing towards potential bioremediation applications (Filer & Harker, 1997).
- An Arthrobacter sp. was found capable of converting chlorocatechols to chloromuconic acids, including dichloromuconic acids like (2Z,4Z)-2,3-dichloromuconic acid, through an ortho-fission mechanism, highlighting its potential in bioremediation of chlorinated herbicides (Tiedje, Duxbury, Alexander, & Dawson, 1969).
Molecular and Chemical Studies
- Studies have also explored the molecular interaction of 2,4-D with proteins, such as its binding to a specific protein in rat liver mitochondria, indicating the potential impact of 2,4-D at the molecular level (Di Paolo, De Duffard, & Duffard, 2001).
- Another study focused on the synthesis and characterization of a related compound, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, demonstrating its potential as a nonlinear optical material and exploring its spectroscopic properties (Devi et al., 2018).
Water Treatment and Pollution Control
- Efforts to develop methods for removing 2,4-D from contaminated water sources have been a significant area of research, emphasizing the need for efficient technology to address water contamination by this herbicide (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
Mechanisms of Herbicide Action
- The molecular action mode of 2,4-D as a herbicide has been highlighted in studies, with a focus on physiological processes, perception, and signal transduction under herbicide treatment (Song, 2014).
Phytoremediation
- Bacterial endophytes have been investigated for enhancing the phytoremediation of herbicide-contaminated substrates, demonstrating their effectiveness in reducing toxic herbicide residues in plants (Germaine et al., 2006).
Propriétés
Nom du produit |
(2Z,4Z)-2,3-dichloromuconic acid |
|---|---|
Formule moléculaire |
C6H4Cl2O4 |
Poids moléculaire |
211 g/mol |
Nom IUPAC |
(2Z,4Z)-2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b2-1-,5-3- |
Clé InChI |
SOSGLWHQVQUMLM-NWJCXACMSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C(=C(/C(=O)O)\Cl)\Cl |
SMILES canonique |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



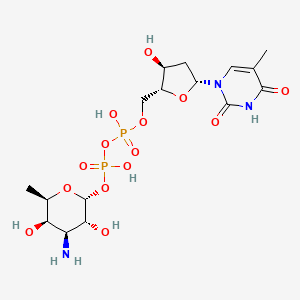
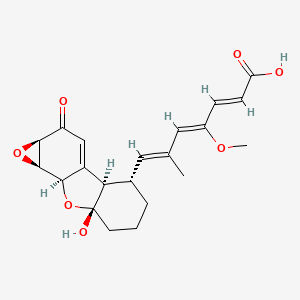
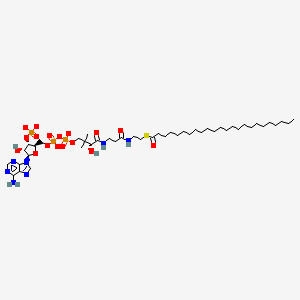
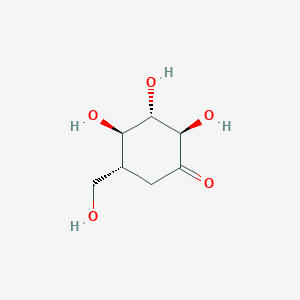
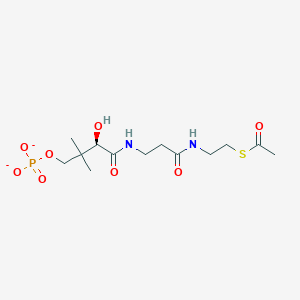
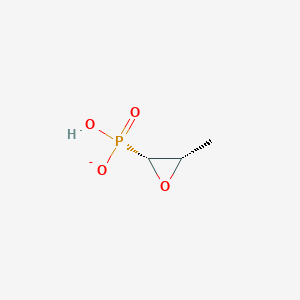
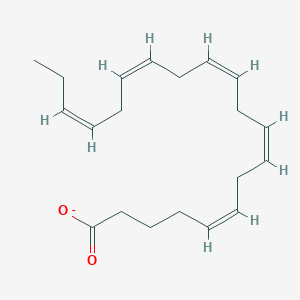
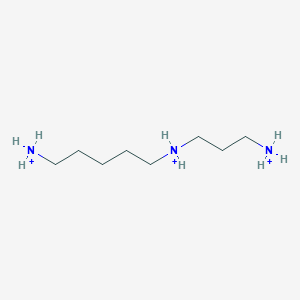

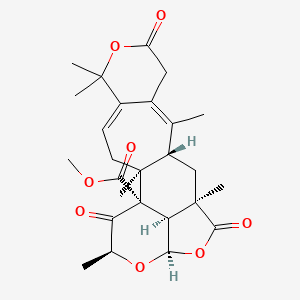
![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
